molecular formula C23H20N4O2S B11450970 2-Benzylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

2-Benzylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

Cat. No.: B11450970
M. Wt: 416.5 g/mol
InChI Key: PMEBXXIBRKANAY-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic route involves several steps:
      • Start with the intermediate compound 2-amino-1-cyclohexyl-4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (2) .
      • React compound 2 with oxalyl chloride to obtain 10-cyclohexyl-5-(3,4-dimethoxyphenyl)-4-oxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinoline-2-carbonyl chloride (3) .
      • Compound 3 undergoes various reactions:
        • With amines: Forms carboxylic amides (4).
        • With alcohols: Yields carboxylic esters (5).
        • With hydrazine: Produces the carbohydrazide (8).
      • Compound 8 reacts with aldoses to form polyhydroxy(-)alkyl Schiff bases (9), which, in turn, react with thio-glycolic acid to yield thiazolidinone-C-acyclic nucleosides (10).
  • Chemical Reactions Analysis

    • The compound likely undergoes diverse reactions, including amidation, esterification, and hydrazide formation.
    • Common reagents include amines, alcohols, and hydrazine.
    • Major products include carboxylic amides, esters, and thiazolidinone-C-acyclic nucleosides.
  • Scientific Research Applications

    • This compound finds applications in:

        Chemistry: As a building block for more complex molecules.

        Biology: Potential bioactivity against microorganisms.

        Medicine: Investigated for anticancer properties.

        Industry: May serve as a precursor in drug development.

  • Mechanism of Action

    • The exact mechanism remains to be fully elucidated.
    • Likely molecular targets and pathways are under ongoing research.
  • Comparison with Similar Compounds

    • While I don’t have a direct list of similar compounds, it’s essential to compare its structure, properties, and bioactivity with related pyrimidoquinolines.

    Properties

    Molecular Formula

    C23H20N4O2S

    Molecular Weight

    416.5 g/mol

    IUPAC Name

    2-benzylsulfanyl-5-pyridin-3-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

    InChI

    InChI=1S/C23H20N4O2S/c28-17-10-4-9-16-19(17)18(15-8-5-11-24-12-15)20-21(25-16)26-23(27-22(20)29)30-13-14-6-2-1-3-7-14/h1-3,5-8,11-12,18H,4,9-10,13H2,(H2,25,26,27,29)

    InChI Key

    PMEBXXIBRKANAY-UHFFFAOYSA-N

    Canonical SMILES

    C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CN=CC=C5)C(=O)C1

    Origin of Product

    United States

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